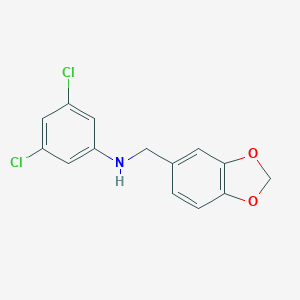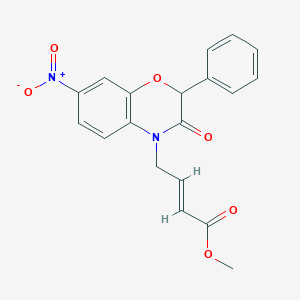
1-(5-Bromo-pyridin-2-yl)-3-isopropyl-urea
Übersicht
Beschreibung
1-(5-Bromo-pyridin-2-yl)-3-isopropyl-urea (5-BPIU) is a small organic molecule with a wide range of applications in scientific research. It is an important tool in organic synthesis, as it can be used to create a variety of compounds with different functional groups. 5-BPIU is also used in a variety of biochemical and physiological studies, due to its ability to interact with proteins and other molecules.
Wissenschaftliche Forschungsanwendungen
Hybrid Catalysts in Synthesis
Hybrid catalysts, involving organocatalysts, metal catalysts, and others, have been extensively studied for their utility in synthesizing complex organic compounds, such as pyranopyrimidine scaffolds, which are crucial in medicinal chemistry due to their bioactive potential. The use of diverse catalysts facilitates the development of lead molecules with enhanced selectivity, stability, and reduced toxicity, thereby advancing drug design and discovery efforts (Parmar, Vala, & Patel, 2023).
Ureas in Drug Design
Ureas possess unique hydrogen binding capabilities, making them integral in small molecules for drug-target interactions. Their incorporation in drug design enhances the modulation of selectivity and pharmacokinetic profiles of lead molecules. Research has identified various urea derivatives as modulators of biological targets, underscoring the significance of urea moieties in medicinal chemistry (Jagtap, Kondekar, Sadani, & Chern, 2017).
Chemical Inhibitors in Metabolism
The specificity of chemical inhibitors towards cytochrome P450 isoforms in human liver microsomes is critical for understanding drug-drug interactions and metabolic pathways. Selective inhibitors help delineate the involvement of specific CYP isoforms in drug metabolism, informing safer and more effective therapeutic strategies (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Urease Inhibitors in Medical Applications
Urease inhibitors target the enzyme urease, involved in infections caused by Helicobacter pylori and Proteus species. While acetohydroxamic acid is the only clinically used urease inhibitor, research continues to explore novel compounds with reduced side effects for treating urinary and gastric tract infections, highlighting the ongoing need for effective urease inhibition strategies (Kosikowska & Berlicki, 2011).
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c1-6(2)12-9(14)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVSLBGHWJWVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-pyridin-2-yl)-3-isopropyl-urea | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B503329.png)

![2-(allylsulfanyl)-7-chloro-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B503332.png)
![Methyl {[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]oxy}acetate](/img/structure/B503334.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B503336.png)
![1-[3-(trifluoromethyl)benzyl]-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazole](/img/structure/B503337.png)
![1-allyl-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazole](/img/structure/B503338.png)
![2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-1H-benzimidazole](/img/structure/B503339.png)
![1-Methoxy[1,4]benzodioxino[2,3-b]quinoxaline](/img/structure/B503343.png)
![12-[(2,5-dichlorophenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503344.png)

![3-chloro-12-(4-fluorophenyl)quinoxalino[2,3-b][1,4]benzoxazepin-13(12H)-one](/img/structure/B503348.png)
![4-{[8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl]methyl}benzonitrile](/img/structure/B503349.png)
![2-chloro-12-[(4-methylphenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503350.png)